molecular formula C17H13FN2O3 B5835811 N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide

N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B5835811
M. Wt: 312.29 g/mol
InChI Key: VRXRIQAKYLJQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide (CAS: 139071-79-7) is a fluorinated acetamide derivative featuring a 1,3-dioxoisoindolinyl core linked to a 3-fluorophenyl group via a methylene bridge. Its molecular formula is C₁₈H₁₄FN₂O₃, with a molecular weight of 325.32 g/mol. The compound’s structure combines a phthalimide-like moiety (1,3-dioxoisoindoline) with a substituted acetamide, making it a candidate for applications in medicinal chemistry and materials science . The 3-fluorophenyl substituent introduces electronic and steric effects that may influence reactivity, solubility, and biological activity compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-11(21)19(13-6-4-5-12(18)9-13)10-20-16(22)14-7-2-3-8-15(14)17(20)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXRIQAKYLJQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H19FN2O4
  • Molecular Weight : 370.38 g/mol
  • CAS Number : 2426570-37-6

The compound features a dioxoisoindoline moiety linked to a 3-fluorophenyl group, which is characteristic of many bioactive molecules. This structural configuration is hypothesized to contribute to its pharmacological properties.

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives of isoindoline have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism often involves interference with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and the induction of apoptosis in tumor cells .

Anti-inflammatory Effects

Research has demonstrated that related compounds can modulate inflammatory pathways. For example, certain isoindoline derivatives have been reported to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in various in vitro models . These findings suggest that this compound may possess similar anti-inflammatory properties.

Neuroprotective Properties

Compounds with a similar dioxoisoindoline structure have also shown neuroprotective effects. They may exert these effects by upregulating neuroprotective signaling pathways and reducing oxidative stress in neuronal cells . This could position the compound as a candidate for treating neurodegenerative diseases.

The biological activities of this compound likely stem from its ability to interact with specific molecular targets:

  • Inhibition of Enzyme Activity : The compound might inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It may affect pathways such as AKT/GSK3β involved in cell survival and proliferation.
  • Cytotoxicity Against Tumor Cells : The selective cytotoxicity towards cancer cells could be attributed to its ability to induce apoptosis through mitochondrial pathways.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of isoindoline derivatives:

StudyFindings
Demonstrated significant inhibition of TNF-α release in lung tissue models.
Showed selective cytotoxicity against MDA-MB-231 breast cancer cells without affecting normal keratinocytes.
Identified compounds with good selectivity for PDE4D isoforms, indicating potential for anti-inflammatory applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with isoindoline structures exhibit significant anticancer properties. N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve the modulation of apoptosis and cell cycle regulation.

Neuroprotective Effects
Studies have shown that similar compounds can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders.

Synthetic Applications

Building Block for Drug Development
The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced biological activity or selectivity for specific targets. This aspect is crucial for pharmaceutical companies aiming to develop new drugs with improved efficacy and safety profiles.

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Investigate neuroprotective propertiesShowed reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Study 3Synthesis of derivativesDeveloped several analogs with improved potency against specific cancer types.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, along with manageable toxicity levels at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectral Comparisons

¹H NMR Data (CDCl₃, 400 MHz):

  • N-(4-Fluorophenyl) analog (5b) : δ 7.89–7.77 (phthalimide protons), 7.14 (dd, J = 9.0, 8.2 Hz, fluorophenyl) .
  • N-(3-Fluorophenyl) target compound: Expected upfield/downfield shifts for meta-fluorine vs.

IR Spectral Features :

  • All analogs (e.g., 4c–4g in ) show strong C=O stretches (~1700–1750 cm⁻¹) for the dioxoisoindolinyl and acetamide groups. Substituents like -OH (4c) or -OCH₃ (4d) introduce additional O-H or C-O stretches .
Physicochemical Properties
  • Solubility : Fluorine’s electron-withdrawing effect reduces solubility in polar solvents vs. methyl or methoxy substituents (e.g., 4d, 4e) .
  • Thermal Stability: Halogenated analogs (Cl, Br) exhibit higher melting points (e.g., 5c: >200°C) compared to non-halogenated derivatives .

Data Tables

Table 1. Comparative Yields and Substituent Effects
Compound Substituent Yield (%) Key Synthetic Method Reference
N-(4-Fluorophenyl) analog 4-F-C₆H₄ 35 Electrocatalytic C–N coupling
N-(4-Chlorophenyl) analog 4-Cl-C₆H₄ 74 Electrocatalytic C–N coupling
N-(4-Bromophenyl) analog 4-Br-C₆H₄ 82 Electrocatalytic C–N coupling
N-Benzyl-4-fluorobenzyl 4-F-C₆H₄CH₂ 62 Thermal condensation

Q & A

Q. What are the standard synthetic routes for preparing N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(3-fluorophenyl)acetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. A common approach is coupling a 1,3-dioxoisoindoline derivative with a fluorophenyl-containing acetamide precursor under microwave-assisted conditions to enhance reaction efficiency . Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts like potassium carbonate. Yield optimization often requires iterative adjustments of stoichiometry and reaction time, validated by TLC or HPLC monitoring .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the fluorophenyl and dioxoisoindolinyl groups, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and aromatic C-F bonds. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring >95% purity for biological assays .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

Challenges include low yields due to steric hindrance from the bulky dioxoisoindolinyl group and side reactions at the fluorophenyl ring. Mitigation strategies involve using microwave irradiation to accelerate reactions and protecting group chemistry (e.g., tert-butoxycarbonyl) to prevent undesired substitutions. Purification via column chromatography with gradients of ethyl acetate/hexane is often necessary to isolate the product .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in different solvents?

Density Functional Theory (DFT) calculations can simulate the compound’s electronic structure to predict solvation effects and stability. Parameters like solvation free energy and frontier molecular orbitals (HOMO-LUMO gaps) are analyzed using software like Gaussian or ORCA. For example, polar aprotic solvents (e.g., DMSO) may stabilize the carbonyl groups via hydrogen bonding, reducing degradation risks .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability (cell lines, incubation times) or impurities. Rigorous validation includes:

  • Repeating assays with standardized protocols (e.g., MTT for cytotoxicity).
  • Cross-referencing with structurally similar compounds (e.g., pyrimidine or quinoline derivatives) to identify structure-activity relationships (SAR) .
  • Using orthogonal assays (e.g., SPR for binding affinity) to confirm mechanisms .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?

Advanced methods include:

  • In vitro ADME: Microsomal stability assays (liver microsomes) to assess metabolic half-life.
  • Permeability: Caco-2 cell monolayers to predict intestinal absorption.
  • In vivo PK: Radiolabeled compound tracking in rodent plasma and tissues via LC-MS/MS. Metabolite identification uses high-resolution MS (HRMS) and NMR .

Q. What strategies enhance the compound’s selectivity for target enzymes over off-target proteins?

Rational design involves molecular docking (e.g., AutoDock Vina) to optimize interactions with the target’s active site. For example, modifying the dioxoisoindolinyl group’s substituents could reduce affinity for cytochrome P450 enzymes. Competitive inhibition assays with isoform-specific substrates (e.g., CYP3A4 vs. CYP2D6) validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.